Aglycone C

Description

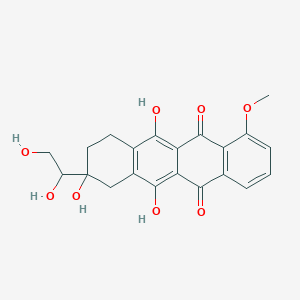

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O8/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,13,22-24,26,28H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJIPNOEJDYNRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(CO)O)O)C(=C3C2=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863400 | |

| Record name | 8-(1,2-Dihydroxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116455-20-0 | |

| Record name | 7-Deoxy-13-dihydroadriamycinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116455200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Enzymatic Formation of Aglycone C and Its Glycosides

Biosynthetic Pathways Leading to C-Glycoside Aglycones

The formation of C-glycoside aglycones and their subsequent C-glycosylation is a crucial step in the biosynthesis of many natural products, particularly in plants. This process is catalyzed by sugar nucleotide-dependent glycosyltransferases, specifically C-glycosyltransferases (CGTs). researchgate.net

Mechanistic Characterization of C-Glycosyltransferases (CGTs) in Plants

C-glycosyltransferases (CGTs) are enzymes that catalyze the formation of a C-C glycosidic bond by transferring a sugar moiety from an activated sugar donor (e.g., UDP-glucose) to a carbon atom of an aglycone acceptor. researchgate.netresearchgate.netrsc.orgbeilstein-journals.org In plants, these enzymes typically belong to glycosyltransferase family GT-1 and share a conserved GT-B structural fold. researchgate.net

The catalytic mechanism of C-glycosylation is generally described as a single displacement (SN2-like) mechanism, analogous to O-glycosyl transfer. researchgate.net This mechanism involves a direct nucleophilic attack of an acidic carbon on the aglycone by the sugar moiety. beilstein-journals.orgchemrxiv.org Key to this process is the precise positioning of the acceptor substrate relative to the sugar donor in the enzyme's binding pocket. researchgate.net Some CGTs, such as PlCGT from Pueraria lobata, utilize an unusual Asn-Asp dyad near the active site, which is thought to play a role in substrate deprotonation, facilitating the C-glycosylation reaction. rsc.org Similarly, a highly conserved His-Asp dyad is often involved in the SN2-like mechanism of glycosyltransferases, acting as a general base for substrate deprotonation. rsc.org

Table 1: Examples of Characterized Plant C-Glycosyltransferases

| Enzyme Name | Source Plant | Substrate Specificity | Key Mechanistic Insight | Citation |

| MiCGT | Mangifera indica | Various natural and unnatural benzophenone (B1666685) scaffolds | Efficient conversion to mono-C-glycosides | researchgate.net |

| AaCGT | Not specified, but mentioned with MiCGT | Benzophenones | Optimal activity at various temperatures (e.g., 37°C) | researchgate.net |

| GgCGT | Glycyrrhiza glabra | Flopropione-containing substrates (e.g., phloretin), also quercetin (B1663063) and genistein | Catalyzes two-step di-C-glycosylation; spacious substrate-binding tunnel; G389K mutation can switch di- to mono-C-glycosylation | researchgate.net |

| PlCGT | Pueraria lobata | Isoflavones (e.g., daidzein), phloroglucinol (B13840) derivatives | Dual-substrate selectivity; narrow hydrophobic pocket; Asn16–Asp124 dyad mediates SN2-like mechanism | rsc.org |

| TcCGT1 | Trollius chinensis | Flavones (e.g., 36 flavones), other flavonoids, also O-glycosylation of phenolics | Regio-specific 8-C-glycosylation; spacious binding pocket explains promiscuity; I94E and G284K mutations can switch C- to O-glycosylation | nih.gov |

Sequential C-Glycosylation and Di-C-Glycosylation Pathways

The biosynthesis of C-glycosides can involve sequential glycosylation steps, leading to the formation of di-C-glycosides. For instance, the di-C-glycosyltransferase GgCGT from Glycyrrhiza glabra catalyzes a two-step di-C-glycosylation of flopropione-containing substrates, such as phloretin (B1677691), with high conversion rates. researchgate.net This enzyme's ability to perform di-C-glycosylation is linked to a spacious substrate-binding tunnel, and specific mutations, like G389K, can alter its activity from di- to mono-C-glycosylation. researchgate.net

Another example is the biosynthesis of (iso)schaftosides in higher plants, which are flavonoid di-C-glycosides with different sugar residues. This process is sequentially catalyzed by two homologous but functionally distinct CGTs: CGTa, which performs C-glucosylation of a 2-hydroxyflavanone (B13135356) aglycone, and CGTb, which then catalyzes the C-arabinosylation of the resulting mono-C-glucoside. pnas.org

In microbial systems, the biosynthesis of the antitumor antibiotic kidamycin (B1673636), which contains di-C-glycosylated angucycline, also involves sequential glycosylation steps. In Streptomyces sp. W2061, two glycosyltransferase-coding genes, kid7 and kid21, are responsible. Kid7 first attaches N,N-dimethylvancosamine to the C10 position of the angucycline aglycone, followed by Kid21 transferring an anglosamine moiety to C8 of the mono-C-glycosylated angucycline. nih.govfrontiersin.org

Substrate Recognition and Regioselectivity in Glycosyltransferase Activity

Glycosyltransferases exhibit high substrate specificity and regioselectivity, even when the acceptor substrate possesses multiple potential reactive groups. rsc.orgrsc.org The precise recognition of substrates and the control over the position of sugar attachment are critical for the formation of specific C-glycosides.

The shape and characteristics of the enzyme's active site play a crucial role in determining substrate selectivity. For example, the dual-substrate selectivity of PlCGT from Pueraria lobata is attributed to a narrow hydrophobic pocket within its structure. rsc.org Similarly, the spacious binding pocket of TcCGT1 from Trollius chinensis explains its catalytic promiscuity, allowing it to efficiently and regio-specifically catalyze the 8-C-glycosylation of a wide range of flavones and other flavonoids. nih.gov The binding pose of the substrate within this pocket is a key factor in determining whether C- or O-glycosylation occurs. nih.gov

Mutagenesis studies have provided insights into specific residues that govern substrate recognition and regioselectivity. For instance, site-directed mutagenesis at residues I94E and G284K in TcCGT1 could switch its activity from C- to O-glycosylation. nih.gov In some glycosyltransferases, an initial proton transfer from the aglycone (e.g., phloretin) to the UDP-glucose sugar moiety is a critical step, followed by an SN2 reaction. Key residues, such as His-27 in GgCGT, stabilize the aglycone via hydrogen bonding, facilitating this rate-determining step. chemrxiv.org

Table 2: Key Residues and Structural Features Influencing CGT Substrate Recognition and Regioselectivity

| CGT/Enzyme | Key Residues/Features | Impact on Activity | Citation |

| GgCGT | Spacious substrate-binding tunnel | Enables di-C-glycosylation | researchgate.net |

| GgCGT | His-27 | Stabilizes phloretin via H-bonding, facilitates SN2 step | chemrxiv.org |

| PlCGT | Narrow hydrophobic pocket | Determines dual-substrate selectivity (isoflavones, phloroglucinol derivatives) | rsc.org |

| PlCGT | Asn16–Asp124 dyad | Mediates SN2-like mechanism via substrate deprotonation | rsc.org |

| TcCGT1 | Spacious binding pocket | Explains substrate promiscuity (C- and O-glycosylation) | nih.gov |

| TcCGT1 | I94E and G284K mutations | Can switch C- to O-glycosylation activity | nih.gov |

| EXTL2 (a GT) | Arg293, Asp246, Leu213 | Influence substrate specificity and regioselectivity through binding and catalytic process | rsc.orgrsc.org |

Co-localization of Genes in Aglycone and Glycoside Biosynthesis

In many plant secondary metabolic pathways, genes encoding enzymes involved in a specific biosynthetic pathway are often found grouped together in biosynthetic gene clusters (BGCs) within the genome. nih.gov This co-localization can facilitate coordinated gene expression and efficient production of the final compounds.

While the co-localization of genes for C-glycoside biosynthesis is an active area of research, examples exist in related pathways. For instance, in the biosynthesis of cyanogenic glucosides, which also involve glycosylation, the biosynthetic genes are co-localized in plants like Lotus japonicus, Manihot esculenta (cassava), and Sorghum bicolor (sorghum). Although the gene clusters themselves may not show broad similarities across species, the individual enzymes are related. nih.govresearchgate.net

In the context of C-glycosides, the biosynthetic gene cluster for kidamycin in Streptomyces sp. W2061 contains two glycosyltransferase-coding genes (kid7 and kid21) responsible for the C-glycosylation steps. Interestingly, genes encoding methyltransferases (Kid4, Kid9, Kid24) involved in the biosynthesis of the amino sugar moieties (N,N-dimethylvancosamine and anglosamine) are located near these C-GT genes, suggesting a degree of co-localization for the entire pathway. nih.govfrontiersin.org This genomic organization can contribute to the efficient production of complex C-glycosylated natural products.

Enzymatic Transformations and Deglycosylation Mechanisms of C-Glycosides

Despite their inherent stability, C-glycosides can undergo enzymatic transformations, including deglycosylation, which can alter their biological activity and fate in living systems.

Enzymatic C-C Bond Cleavage in C-Glycosides via β-Elimination

Unlike O-glycosides, which are typically hydrolyzed by glycoside hydrolases, the C-C bond in C-glycosides is resistant to such enzymes. researchgate.netpnas.org The enzymatic deglycosylation of C-glycosides, particularly by intestinal microorganisms, often proceeds through a distinct two-step mechanism involving oxidation of the sugar moiety followed by C-C bond cleavage via β-elimination. researchgate.netnih.govpnas.orgresearchgate.netdntb.gov.uapnas.orgnih.gov

This deglycosylation process is initiated by an oxidoreductase that oxidizes the 3'-hydroxyl group on the glycosyl moiety, forming a 3'-keto-C-glycoside. researchgate.netpnas.orgpnas.org Subsequently, a C-glycoside deglycosylating enzyme (CGE) catalyzes the elimination of the aglycone from this oxidized intermediate, effectively breaking the C-C bond. researchgate.netnih.govdntb.gov.ua This reaction generates the aglycone and an oxidized carbohydrate product, such as 2-hydroxy-3-keto-glucal, which can then be further metabolized. researchgate.net

Examples of enzymes involved in this two-step process include:

DgpA and DgpB-DgpC complex: In human intestinal bacteria, DgpA (an NAD-dependent enzyme) catalyzes the initial oxidation of the sugar moiety, and the DgpB-DgpC complex then performs the C-C bond cleavage through a β-elimination-like mechanism. pnas.orgnih.gov This system has been shown to deglycosylate C-glucosides like puerarin (B1673276) to its aglycone, daidzein (B1669772). nih.gov

CarA, CarB, and CarC: In soil bacteria, an FAD-dependent enzyme named CarA functions as a C-glycoside 3-oxidase, catalyzing the initial oxidation step. pnas.orgpnas.org The subsequent C-C bond cleavage is then carried out by enzymes similar to DgpC and DgpB. pnas.orgpnas.org

The C-glycoside deglycosylating enzymes (CGEs) often utilize a metal-assisted general acid/base mechanism for the C-C bond cleavage. nih.gov For instance, the CGE from a human intestinal bacterium implicated in the β-elimination of 3-keto C-β-D-glucosides shows an active site with a Mn²⁺ ion. researchgate.netnih.gov The precise positioning of the aglycone within the enzyme's active site is crucial for protonic assistance by the enzyme, highlighting the finely tuned enzyme-aglycone interactions required for C-glycoside cleavage. researchgate.netdntb.gov.uanih.gov

Table 3: Enzymes Involved in Enzymatic C-C Bond Cleavage of C-Glycosides

| Enzyme/Complex | Source/Type | Mechanism/Role | Substrates | Products | Citation |

| DgpA | Human intestinal bacteria (NAD-dependent oxidoreductase) | Catalyzes initial oxidation of 3'-hydroxyl group of sugar moiety | Puerarin, other C-glucosides | 3''-oxo-puerarin | pnas.orgnih.gov |

| DgpB-DgpC complex | Human intestinal bacteria | Catalyzes C-C bond cleavage via β-elimination-like reaction | 3''-oxo-puerarin | Daidzein (aglycone) + 1,5-anhydro-D-erythro-hex-1-en-3-ulose | pnas.orgnih.gov |

| CarA | Soil bacteria (FAD-dependent C-glycoside 3-oxidase) | Catalyzes initial oxidation of 3'-hydroxyl group of sugar moiety | Carminic acid, mangiferin (B1668620), C6-glycosylated flavonoids | 3'-keto-C-glycosides | pnas.orgpnas.org |

| CGE (general) | Human intestinal bacteria | Catalyzes β-elimination of 3-keto C-β-D-glucosides | 3-keto C-β-D-glucosides | Aglycone + 2-hydroxy-3-keto-glycal | researchgate.netresearchgate.netdntb.gov.uanih.gov |

Identification and Characterization of C-Glycoside Metabolizing Enzymes

The metabolic cleavage of the C-C bond in C-glycosides, which releases Aglycone C, is a challenging process due to its inherent stability nih.govresearchgate.net. Unlike O-glycosides that are typically hydrolyzed by glycoside hydrolases (glycosidases), C-glycosides require a distinct two-step enzymatic mechanism for their deglycosylation nih.govresearchgate.netresearchgate.netnih.govnih.govjmb.or.krasm.orgnih.gov.

The first step involves the oxidation of the sugar moiety, commonly at the C3 position, by specific oxidoreductases. Two main types of these enzymes have been characterized: NAD(H)-dependent oxidoreductases found in intestinal microorganisms and FAD-dependent C-glycoside-3-oxidases (CGOx) prevalent in soil microorganisms nih.govresearchgate.netasm.orgpnas.org. Examples of CGOx enzymes include CarA from Microbacterium sp. 5-2b, MtCarA from Microbacterium trichothecenolyticum, and AgCarA from Arthrobacter globiformis, which show activity on various C-glycosides like carminic acid, mangiferin, homoorientin, and isovitexin (B1672635) asm.orgpnas.org.

Following this initial oxidation, the second step involves the cleavage of the C-C bond between the oxidized sugar and this compound by a C-deglycosylation enzyme (CGE or CGD) nih.govresearchgate.netresearchgate.netnih.govnih.govjmb.or.krasm.orgnih.gov. These C-deglycosylation enzymes, identified in both intestinal and soil bacteria, are often metal-dependent and exhibit broad substrate specificity toward different aglycone structures nih.govnih.govresearchgate.net. Structural analyses, including X-ray crystallography and cryo-electron microscopy, combined with mutagenesis studies, have provided insights into the catalytic mechanisms of these unique C-C bond cleavage reactions nih.govnih.govpnas.orgresearchgate.net.

Key C-glycoside metabolizing enzymes and their characteristics are summarized in the table below:

| Enzyme Type | Catalytic Step | Cofactor/Dependency | Source Organisms | Examples of this compound Released (from C-glycosides) | References |

| C-glycoside 3-oxidase (CGOx) | Oxidation of sugar moiety (e.g., C3 position) | FAD-dependent | Soil microorganisms | Norathyriol (B23591) (from mangiferin), Daidzein (from puerarin), Carminic acid aglycone | nih.govasm.orgpnas.org |

| NAD(H)-dependent oxidoreductases | Oxidation of sugar moiety | NAD(H)-dependent | Intestinal microorganisms | Daidzein (from puerarin) | nih.govresearchgate.net |

| C-deglycosylation enzyme (CGE/CGD) | C-C bond cleavage (after oxidation) | Metal-dependent | Intestinal & Soil bacteria | Daidzein, Norathyriol, various flavonoid aglycones | nih.govnih.govjmb.or.krresearchgate.net |

Microbial and Enzymatic Bioconversion Strategies for Aglycone Production

The bioconversion of C-glycosides to their respective this compound forms is a significant area of research, particularly given that aglycones often possess enhanced bioavailability and bioactivity compared to their glycosylated counterparts researchgate.netnih.govresearchgate.netmdpi.com. The human gut microbiota plays a crucial role in this process, with various bacterial species identified for their ability to cleave the recalcitrant C-C glycosidic bond nih.govresearchgate.netnih.govjmb.or.krresearchgate.netmdpi.com.

Specific microbial strains have been isolated and characterized for their C-deglycosylating capabilities. For instance, Dorea sp. MRG-IFC3 isolated from human fecal samples, has demonstrated the ability to biotransform isoflavone (B191592) C-glycosides like puerarin into their aglycone, daidzein researchgate.netjmb.or.kr. Similarly, Bacillus sp. KM7-1, isolated from the mouse intestine, can efficiently convert the xanthonoid C-glycoside mangiferin into its aglycone, norathyriol researchgate.net. Enterococcus faecalis W12-1 is another example of a bacterium capable of deglycosylating C-glycosides such as orientin (B1677486), vitexin, and isovitexin researchgate.net.

Enzymatic bioconversion offers a sustainable and attractive alternative to traditional chemical methods for producing this compound from C-glycosides mdpi.comacs.org. This approach leverages the specificity and efficiency of microbial enzymes to achieve targeted deglycosylation. Genetic engineering of microorganisms, such as Leuconostoc citreum, has been successfully employed to enhance the production of isoflavone aglycones from their glycoside forms, demonstrating the potential for industrial-scale bioconversion mdpi.com.

Retaining Glycosidase Activity and Engineering for Aglycone Release

While the term "retaining glycosidase" typically refers to enzymes that hydrolyze O-glycosides with retention of anomeric configuration, the context of C-glycosides presents a unique challenge due to the stability of the C-C bond nih.govresearchgate.netfrontiersin.org. Conventional glycoside hydrolases, which operate via hydrolytic mechanisms, are generally ineffective against C-glycosides nih.gov. Instead, the release of this compound from C-glycosides involves the multi-step oxidative-cleavage pathway previously described nih.govresearchgate.netresearchgate.netnih.govnih.govjmb.or.krasm.org.

Engineering efforts aimed at enhancing this compound release from C-glycosides, therefore, focus on modifying or optimizing the activity of the specific oxidoreductases and C-deglycosylation enzymes involved in this unique pathway nih.govpnas.org. For instance, understanding the structural and functional details of C-glycoside-3-oxidases (CGOx) and C-deglycosylation enzymes (CGE/CGD) is crucial for engineering these biocatalysts nih.govnih.govpnas.orgresearchgate.net. Research has shown that the C-glycoside cleavage is a specialized feature of the active site of these enzymes, requiring finely tuned enzyme-aglycone interactions nih.gov.

The challenges in engineering enzymes for C-glycoside deglycosylation differ significantly from those for O-glycosides. For O-glycosidases, engineering often focuses on improving stability, activity, and substrate specificity, or modifying transglycosylation capabilities acs.orgnih.govuniversiteitleiden.nlmdpi.com. For C-glycosides, the focus is on overcoming the inherent recalcitrance of the C-C bond, which involves understanding and manipulating the oxidative step and the subsequent C-C bond cleavage mechanism researchgate.netnih.govjmb.or.kr.

Enzyme-Aglycone Interactions Governing Cleavage Specificity

The specificity of enzymes responsible for cleaving C-glycosides and releasing this compound is profoundly influenced by intricate enzyme-aglycone interactions within the active site nih.govnih.gov. These interactions dictate which C-glycosides are recognized and efficiently processed by the deglycosylating machinery.

Research into C-deglycosylation enzymes (CGEs/CGDs) has revealed that while they catalyze selective C-C bond cleavage reactions toward 3'-oxo-C6- or C8-glycosylated compounds, they can exhibit broad substrate specificity toward the aglycone structures themselves nih.govnih.govresearchgate.net. This suggests that the enzyme's active site accommodates a range of this compound variations, provided the sugar moiety is appropriately oxidized.

Detailed structural analyses, including X-ray crystallography and mutagenesis, have been instrumental in elucidating the molecular basis of these interactions nih.govnih.govnih.govpnas.orgresearchgate.net. For example, studies on CGOx enzymes have revealed distinctive features in the topology surrounding the active site that favor the recognition, stabilization, and oxidation of the glucose moiety of specific C-glycosides like mangiferin nih.govasm.org. The precise positioning of this compound within the enzyme's active site is critically important for facilitating protonic assistance and subsequent C-C bond cleavage nih.gov.

The fine-tuning of enzyme-aglycone interactions is a specialized feature that enables the cleavage of the C-C glycosidic bond nih.gov. Understanding these specific interactions is vital for rational enzyme engineering efforts aimed at developing more efficient biocatalysts for the targeted release of various this compound compounds from their C-glycoside forms.

Chemical Synthesis and Derivatization Strategies for Aglycone C

Total Synthesis Approaches to C-Glycoside Aglycone Scaffolds

Total synthesis approaches to C-glycoside aglycone scaffolds often involve intricate multi-step sequences designed to build the complex carbon framework and establish the correct stereochemical relationships.

Furthermore, nickel-catalyzed stereoselective carboboration of glycals has emerged as a conceptually new and efficient method for C-C bond formation at the anomeric carbon. This approach not only forms the C-C bond but also installs a synthetically useful C-B bond. Leveraging the in situ generated glycosyl-Ni intermediate, this method allows for the rapid and stereoselective synthesis of diverse multifunctional C-glycosides bearing alkyl, aryl, or alkenyl anomeric groups with excellent stereocontrol and functional group tolerance. acs.orgnih.gov

Multicomponent Coupling: Multicomponent coupling (MCC) strategies offer an efficient route to C-glycosides by addressing both aglycone skeletal assembly and glycoside bond formation in a single, streamlined process. For instance, photochemical multicomponent coupling reactions initiated by the activation of glycosyl bromides in the presence of organic photocatalysts (e.g., 1,4-bis(diphenylamino)benzene, BDB) have been developed. These reactions yield C-glycosides accompanied by olefin (di)functionalization, providing access to various C-glycosides with alkene, carbonyl, alcohol, ether, and amide functionalities. rsc.org Additionally, dual catalysis approaches, such as those involving palladium and N-heterocyclic carbene (NHC) catalysts, have broadened the scope of reacting partners for C-glycosylation, enabling the synthesis of C-glycosides from glycals and aldehydes. rsc.org

Intramolecular Glycosylation: Intramolecular glycosylation (IG) is a powerful synthetic strategy, particularly valuable for constructing challenging glycosidic linkages, such as 1,2-cis glycosides, where other methods may fail to provide acceptable results. wikipedia.orgbeilstein-journals.org A prominent IG method is Intramolecular Aglycon Delivery (IAD), where the glycosyl acceptor is temporarily tethered to a hydroxyl group of the glycosyl donor (often the C-2-O-protecting group) via a short linker. Upon activation of the glycosyl donor, the tethered aglycone traps the developing oxocarbenium ion at C-1, leading to the stereospecific formation of the glycosidic bond. wikipedia.orgbeilstein-journals.orgresearchgate.net Silicon-tethering methods, involving the formation of a silyl (B83357) ether at the C-2 hydroxyl group, followed by the addition of the glycosyl acceptor to form a mixed silaketal, have been successfully employed for the stereoselective synthesis of β-glycosides. wikipedia.orgresearchgate.net This methodology has also been applied to synthesize challenging 1,1-α,α-glycosidic linkages, as demonstrated in the synthesis of trehalose (B1683222) analogs with complete stereoselectivity. acs.org

Domino carbopalladation reactions represent a powerful and flexible approach for the synthesis of complex polycyclic systems, including anthracycline aglycone mimics. rsc.orguni-goettingen.decolab.wsacs.org These cascade reactions typically involve an initial oxidative addition of Pd(0) into a C-X bond (where X is a halogen), followed by successive carbopalladation and cyclization steps. For instance, the Werz research group developed a Pd(0)-catalyzed domino reaction involving 2-bromoglycal systems derived from diynes. This process undergoes oxidative addition, two successive carbopalladation steps, and cyclization, leading to the formation of highly substituted, structurally diverse tetracyclic chromans and isochromans, which are sugar-aromatic hybrid structures. rsc.org This domino protocol has been further elaborated for the synthesis of chiral substituted biaryl systems from sugar-disubstituted tetra-alkynes and, notably, for the synthesis of anthracycline aglycone mimics by domino carbopalladation of glycal-based bisalkynes. rsc.org

Diels-Alder and related cycloaddition strategies are highly effective for constructing the intricate carbon frameworks of C-glycoside aglycones, often enabling the simultaneous assembly of aromatic systems and the introduction of carbohydrate moieties. For example, the total synthesis of vineomycinone B2 methyl ester, a C-aryl glycoside antibiotic, features the ring opening of cycloadducts obtained from Diels-Alder cycloadditions of substituted benzynes with glycosyl furans. nih.gov A key aspect of controlling the regioselectivity in these Diels-Alder reactions, particularly when unsymmetrically positioned substituents are present on the aromatic nucleus, involves the use of disposable silicon tethers to link the reacting benzyne (B1209423) and furan (B31954) moieties. nih.govnih.gov

Beyond Diels-Alder reactions, 1,3-dipolar cycloaddition reactions have also been employed. For instance, the synthesis of the "aglycone" of pluraflavin A involved a 1,3-dipolar cycloaddition between a nitrile oxide and an olefin to yield an isoxazoline, which was subsequently converted into the desired aglycone structure. nih.gov Similarly, [4+2]- and [3+2]-cycloaddition reactions of suitable acetylenic carbohydrate derivatives have been utilized to synthesize 5- and 6-membered heterocyclic C-glycosides, where the carbohydrate moiety is linked to the heterocyclic aglycone by a C-C bond, offering enhanced stability against hydrolysis. arkat-usa.org

Domino Carbopalladation Reactions for Aglycone Mimic Synthesis

Synthetic Methodologies for C-Glycoside Aglycone Derivatives

Synthetic methodologies for C-glycoside aglycone derivatives focus on functionalizing existing C-glycoside scaffolds or directly synthesizing C-glycosides with specific aglycone functionalities. These derivatization strategies are crucial for exploring structure-activity relationships and developing new therapeutic agents.

Palladium-catalyzed Heck coupling reactions are a powerful and widely utilized methodology for the direct and stereoselective synthesis of C-aryl glycosides. acs.orgrsc.orgrsc.orgresearchgate.netacs.orgrsc.orgacs.org This approach is particularly attractive due to its efficiency and the ability to form C-C bonds under mild conditions with high regio- and stereoselectivity. rsc.org

A notable advancement involves the palladium(II)-catalyzed Heck coupling of nonactivated glycals with readily available aryl thianthrenium salts. This method is highly efficient and convenient, eliminating the need for specialized prefunctionalization or additive ligands. It exhibits commendable functional group tolerance, accommodating various sensitive and coordinating groups, and allows for the incorporation of diverse glycals into structurally varied aglycone components. acs.orgacs.org The reaction proceeds through a proposed mechanism involving oxidative addition, carbopalladation, and subsequent β-hydride elimination or ipso-Heck reaction to yield the C-aryl glycosides. rsc.org

Another common application involves the Heck coupling of aryl iodides with pyranoid glycals using a catalytic amount of Pd(OAc)2. This reaction typically occurs smoothly in the presence of additives such as silver carbonate (Ag2CO3) and copper(II) acetate (B1210297) (Cu(OAc)2) or DMSO in acetonitrile, providing a simple, mild, and efficient approach to the regio- and stereoselective synthesis of aryl 2-deoxy-C-glycopyranosides. researchgate.netrsc.org The utility of these palladium-catalyzed Heck coupling reactions is further underscored by their application in the synthesis of natural product and drug conjugates, including analogues of SGLT-2 inhibitors like dapagliflozin. acs.orgrsc.orgnih.govrsc.org

Transition Metal-Catalyzed C-H Functionalization for Glycosylation

Transition metal-catalyzed C-H functionalization has emerged as a powerful and versatile strategy for the synthesis of C-glycosides, offering a streamlined alternative to traditional methods that often require extensive protecting group manipulations researchgate.netrsc.org. This approach facilitates the direct formation of carbon-carbon glycosidic bonds by activating inert C-H bonds on the aglycone moiety.

Palladium-catalyzed C-H glycosylation is a particularly effective and reliable method within this domain rsc.org. It enables direct late-stage glycosylation of complex molecules, providing a pathway to diverse scaffolds with compelling bioactivities acs.org. For instance, palladium-catalyzed ortho C(sp²)–H glycosylation has been developed, often utilizing directing groups to control regioselectivity researchgate.netacs.org. This method has been applied to a wide range of substrates, including native carboxylic acids, allowing glycosylation without the need for external directing groups acs.org. Mechanistic investigations suggest that C-H coupling reactions may involve the generation of glycosyl radical species acs.org.

Beyond palladium, ruthenium-catalyzed ortho C-H glycosylation has also been reported, employing monodentate pyridine (B92270) directing groups with various glycosyl chloride donors researchgate.net. The Catellani reaction, another palladium-catalyzed C-H glycosylation variant, has also been employed for the synthesis of C-glycosides from (hetero)aryl iodides and glycosyl halides rsc.org. These metal-catalyzed methods offer significant advantages in terms of step economy and atom economy compared to conventional approaches that rely on pre-functionalized glycosyl and aromatic partners researchgate.netacs.org.

Table 1: Examples of Transition Metal-Catalyzed C-H Glycosylation for Aglycone Derivatization

| Catalyst System | Aglycone Substrate Type | Glycosyl Donor Type | Key Features / Selectivity | Reference |

| Pd-catalysis | Native Carboxylic Acids | Glycals | Direct late-stage glycosylation, broad substrate scope, leads to diverse scaffolds | acs.org |

| Pd-catalysis | Arenes/Heteroarenes | Glycosyl Chlorides | Ortho-directed C(sp²)-H functionalization, high efficiency, excellent stereocontrol (α-selectivity) | researchgate.netrsc.org |

| Ru-catalysis | Arenes | Glycosyl Chlorides | Ortho C-H glycosylation, monodentate pyridine directing group | researchgate.net |

| Pd-Catellani | (Hetero)aryl Iodides | Glycosyl Halides | Simultaneous ortho and ipso functionalization | rsc.org |

Chemoenzymatic Synthesis Protocols for Aglycone Analogues

Chemoenzymatic synthesis protocols represent a powerful hybrid approach that integrates the precision and efficiency of enzymatic transformations with the versatility of chemical conversions mdpi.combeilstein-journals.org. This strategy is particularly valuable for the synthesis of complex natural products and their analogues, including aglycone derivatives, by leveraging the high regio- and stereoselectivity often inherent in enzymatic reactions beilstein-journals.org.

A prominent application of chemoenzymatic synthesis is in the production of glycopeptide antibiotic (GPA) aglycone analogues. For instance, the keratinimicin A aglycone analogue has been successfully synthesized using a combination of solid-phase peptide synthesis (SPPS) and biocatalysis nih.govresearchgate.net. In this process, cytochrome P450 enzymes such as OxyBker, OxyAker, and OxyCker are employed to install crucial cross-links within the peptide core of the aglycone nih.govresearchgate.net. The enzyme OxyBker, in particular, has demonstrated broad substrate tolerance while maintaining remarkable selectivity in forming the aryl ether cross-link, a key feature in GPA biosynthesis researchgate.net.

Chemoenzymatic approaches also play a significant role in glycorandomization, a derivatization strategy aimed at diversifying natural products by attaching different sugar moieties to the aglycone part researchgate.net. This method can modulate properties such as solubility, mechanism of action, and toxicity of the resulting glycosides researchgate.net. Furthermore, biotinylated analogues of gangliosides, which are complex glycosphingolipids, have been synthesized in high yields using glycosyltransferases, demonstrating the utility of chemoenzymatic methods for creating functionalized aglycone mimics for various applications rsc.org.

Table 2: Key Aspects of Chemoenzymatic Synthesis for Aglycone Analogues

| Approach / Enzyme Class | Aglycone Type / Substrate | Outcome / Application | Key Enzymes / Conditions | Reference |

| Biocatalysis for Cross-linking | Glycopeptide Aglycones (e.g., Keratinimicin A) | Formation of aryl ether cross-links, tricyclic scaffolds | Cytochrome P450 enzymes (OxyBker, OxyAker, OxyCker) | nih.govresearchgate.net |

| Glycorandomization | Various Natural Product Aglycones | Diversification of glycosides, modulation of properties | Glycosyltransferases, in vitro/in vivo approaches | researchgate.net |

| Functionalized Analogues | Ganglioside Aglycones | Synthesis of biotinylated analogues | Glycosyltransferases (e.g., from Campylobacter jejuni) | rsc.org |

Targeted Structural Modifications and Functionalization

Targeted structural modifications and functionalization of aglycones are essential for optimizing their properties, exploring new biological activities, and developing novel chemical entities. These strategies can involve altering various parts of the aglycone structure, from peripheral groups to the core scaffold.

For complex aglycones, such as those found in glycopeptide antibiotics (GPAs), modifications have traditionally focused on the peptide termini due to the inherent rigidity and highly cross-linked nature of the aglycone core nih.gov. C-terminal modifications are readily achieved by forming amide bonds through coupling with various amino functions nih.gov. Despite the challenges, strategies for modifying the aglycone core itself have been developed. For example, selective palladium(0)-catalyzed borylation has been used to achieve monosubstitution on specific rings of vancomycin (B549263) aglycone nih.gov. A two-step dechlorination/cross-coupling protocol has also enabled the selective substitution of chlorine atoms on the C-O-D ring of GPA aglycones nih.gov.

Beyond GPAs, other types of aglycones, such as flavonoids and polysaccharides, undergo various targeted modifications. Flavonoid aglycones can be methylated or prenylated, altering their biological profiles nih.govacs.org. For polysaccharides, derivatization strategies include sulfation, sialylation, phosphorylation, acetylation, and alkylation, primarily to enhance properties like water solubility, viscosity, and bioactivity mdpi.com.

A significant advancement in aglycone functionalization is the development of boron-mediated aglycon delivery (BMAD). This novel catalytic glycosylation strategy offers regio- and 1,2-cis-stereoselective glycosylation of unprotected glycosides oup.com. BMAD has proven effective for the late-stage modification of complex biomolecules, including lanatoside (B1674450) C, by selectively glycosylating specific hydroxyl groups on the sugar moiety without affecting the aglycone oup.com. This approach addresses limitations of conventional methods that rely heavily on time-consuming protecting group strategies oup.com.

Furthermore, site-selective C-H functionalization has emerged as a powerful approach for late-stage modifications of complex natural products and drug molecules, enabling diversification and optimization of new drug candidates acs.orgchemrxiv.org. This method allows for the precise introduction of new functionalities at specific C-H bonds on the aglycone, contributing to the development of pharmaceutically relevant C-functionalized carbohydrate conjugates chemrxiv.org.

Table 3: Targeted Structural Modifications and Functionalization Strategies for Aglycones

| Strategy / Method | Aglycone Type / Substrate | Outcome / Purpose | Example / Key Features | Reference |

| C-Terminal Modification | Glycopeptide Antibiotics (GPAs) | Amide bond formation | Coupling with amino functions | nih.gov |

| Palladium(0)-catalyzed Borylation | GPA Aglycone | Selective monosubstitution | On D-O-E ring of vancomycin aglycone | nih.gov |

| Dechlorination/Cross-coupling | GPA Aglycone | Selective chlorine substitution | On C-O-D ring of GPA aglycones | nih.gov |

| Methylation / Prenylation | Flavonoid Aglycones | Alteration of biological profiles | Acacetin, syzalterin, icaritin | nih.govacs.org |

| Sulfation, Sialylation, Phosphorylation, Acetylation, Alkylation | Polysaccharide Aglycones | Enhanced water solubility, viscosity, bioactivity | Carboxymethylated gums | mdpi.com |

| Boron-Mediated Aglycon Delivery (BMAD) | Complex Biomolecules (e.g., Lanatoside C) | Regio- and 1,2-cis-stereoselective glycosylation | Late-stage modification of unprotected glycosides | oup.com |

| Site-Selective C-H Functionalization | Native Sugars, Natural Products, Drug Molecules | Late-stage diversification, optimization of drug candidates | Introduction of C-alkylated and C-alkenylated sugar derivatives | acs.orgchemrxiv.org |

Compound Names and PubChem CIDs

Structure Activity Relationship Studies of Aglycone C and Its Analogs

Comparative Analysis of C-Glycosides, O-Glycosides, and Their Aglycones on Bioactivity

The type of glycosidic linkage significantly impacts the physicochemical properties and biological activities of glycosides compared to their aglycones. Glycosides can be classified based on the linkage between the glycone and aglycone, such as O-glycosides (via an oxygen atom) and C-glycosides (via a carbon-carbon bond). wjpsonline.com

O-Glycosides vs. Aglycones: O-glycosides, such as isoquercitrin (B50326) (quercetin-3-O-glucoside), can be hydrolyzed into their corresponding aglycones (e.g., quercetin) in the gastrointestinal tract, often by enzymes like β-glucosidase. nih.govmdpi.comnih.gov While aglycones frequently exhibit higher initial antioxidant activity, their structures are often less stable and can degrade rapidly during digestion. nih.govnih.govresearchgate.net Conversely, glycosylation, particularly O-glycosylation, can reduce the intrinsic activity of the aglycone but significantly improve the compound's stability and water solubility, thereby helping to maintain activity over time and potentially enhancing bioavailability in certain contexts. nih.govmdpi.comnih.govresearchgate.netresearchgate.netmdpi.com For instance, the cellular uptake and transport efficiency of aglycones like quercetin (B1663063) are generally higher than their O-glycoside counterparts, but glycosides may have better bioavailability due to improved solubility in the intestinal lumen. mdpi.comnih.govacs.org

C-Glycosides vs. O-Glycosides and Aglycones: C-glycosides, exemplified by orientin (B1677486) (luteolin-8-C-glucoside), are characterized by a stable carbon-carbon bond between the sugar and the aglycone, making them more resistant to acid, alkali, and enzymatic hydrolysis compared to O-glycosides. nih.govnih.govresearchgate.netmdpi.comntu.edu.sg This enhanced stability means C-glycosides often remain intact during digestion, leading to different pharmacokinetic profiles and biological activities. nih.govnih.govntu.edu.sg While some studies suggest that the bioactivity of C-glycosides mainly stems from their aglycones, with intestinal microbes potentially cleaving the C-C bond in vivo to release the active aglycone, others indicate that C-glycosides themselves can be absorbed without hydrolysis and contribute to biological activity. mdpi.comntu.edu.sg In terms of antioxidant activity, C-glycosides have shown comparable or even higher activity than O-glycosides in certain assays, largely due to their superior stability which allows them to maintain their activity during digestion. nih.govnih.govresearchgate.net

Table 1: Comparative Properties of Flavonoid Aglycones, O-Glycosides, and C-Glycosides

| Property/Characteristic | Aglycones (e.g., Quercetin, Luteolin) | O-Glycosides (e.g., Isoquercitrin) | C-Glycosides (e.g., Orientin) |

| Initial Bioactivity | Often higher nih.govnih.govresearchgate.net | Generally lower than aglycones nih.govmdpi.comresearchgate.net | Can be diversified; bioactivity mainly from aglycones nih.govmdpi.com |

| Structural Stability | Lower; unstable structures nih.govmdpi.comnih.gov | Moderate; susceptible to hydrolysis nih.govnih.govresearchgate.net | High; resistant to hydrolysis nih.govnih.govresearchgate.netmdpi.comntu.edu.sg |

| Water Solubility | Lower; soluble in non-polar solvents wjpsonline.com | Higher than aglycones nih.govmdpi.commdpi.com | Higher than aglycones nih.govmdpi.com |

| Bioavailability | Can be high if absorbed, but unstable mdpi.comnih.gov | Variable; sometimes better than aglycones due to solubility mdpi.comnih.gov | Generally lower due to poor absorbability without hydrolysis, but stable ntu.edu.sg |

| Absorption | Higher cellular uptake mdpi.comacs.orgnih.gov | Lower cellular uptake than aglycones mdpi.comacs.org | Poor absorbability without hydrolysis ntu.edu.sg |

Influence of Aglycone Structure on Biological Activity Profiles

The aglycone moiety is the primary determinant of a glycoside's physical, chemical, and therapeutic properties. wjpsonline.com Minor structural changes within the aglycone can significantly alter its biological activity. For example, in anthracycline drugs, modifications to the aglycone chromophore, such as the presence or absence of specific hydroxyl groups (e.g., O4 or O11), can affect binding to DNA and consequently influence biological activities. rcsb.org Similarly, the steroid nucleus in cardiac glycosides, with its unique fused ring system and specific hydroxyl and lactone moieties, is structurally distinct and critical for their action. wjpsonline.com

The presence, position, and nature of substituents and functional groups on the aglycone profoundly influence its bioactivity.

Hydroxyl Groups: The number and position of hydroxyl groups are critical. For instance, in flavonoids, the hydroxylation pattern is a key structural feature affecting antioxidant and anti-inflammatory activities. nih.govnih.gov5280functionalmed.comresearchgate.net Acetylation of hydroxyl groups, as seen with quercetin, can significantly enhance its intracellular absorption and persistence, leading to increased anticancer activity. mdpi.com The presence of a 3-position hydroxyl group on the C ring of quercetin is required to induce DNA damage mediated by cupric ions. spandidos-publications.com

Methylation: Methylation of hydroxyl groups on aglycones, particularly in flavonoids, can alter their biochemical properties, including hydrophobicity and metabolic stability. researchgate.net Methylated flavonoids often exhibit improved bioavailability and enhanced biological activities, such as anticancer, antiviral, and anti-inflammatory effects, compared to their unmethylated counterparts. mdpi.comresearchgate.net

The type and position of glycosylation significantly modulate the biological activity of the aglycone.

Glycosylation Type (C- vs. O-): As discussed in Section 4.1, the C-C bond in C-glycosides confers superior stability against enzymatic and acidic hydrolysis compared to the C-O bond in O-glycosides. This inherent stability of C-glycosides can lead to their absorption without deglycosylation, potentially influencing their direct biological effects. nih.govresearchgate.netmdpi.comntu.edu.sg

Glycosylation Position: The position where the sugar moiety attaches to the aglycone can alter the compound's polarity, solubility, and interaction with biological systems. For example, in flavonoids, successive glycosylation is possible on hydroxyl groups, typically at C3 and C7. frontiersin.org The position of glycosylation can influence antioxidant capacity; for instance, 3-glycosylated flavonols may have lower antioxidant capacities than their corresponding aglycones, while 7-glycosylated derivatives can have similar or greater capacities. mdpi.com In isoflavonoids, O-glucosides have shown similar estrogen-like activities to their respective aglycones, whereas C-glucosides exhibited lower activities. plos.org This highlights that the specific site of sugar attachment can critically affect the bioavailability and ultimate bioactivity of the aglycone in vivo. nih.govmdpi.comresearchgate.netacs.orgnih.gov

Stereochemical Aspects in C-Glycoside Aglycone Activity

Molecular Mechanisms of Action of Aglycone C Compounds

Aglycones exert their biological effects by interacting with various cellular components and modulating intracellular signaling pathways.

Aglycones can influence a wide range of intracellular signaling pathways, leading to diverse biological outcomes.

Flavonoid Aglycones: These compounds are known to modulate inflammation by targeting pathways such as NF-κB, AP-1, PPAR, Nrf2, and MAPKs. 5280functionalmed.com For example, flavone (B191248) aglycones like luteolin (B72000) are more potent in reducing TNF-α and inhibiting NF-κB transcriptional activity compared to their glycosides. 5280functionalmed.com Flavonoid aglycones also exhibit antiplatelet effects, mediated by the activation of cyclic nucleotide-dependent protein kinases and inhibition of phosphodiesterases (PDE2 and/or PDE5). mdpi.com Furthermore, they can affect immunoreceptor tyrosine-based activation motif (ITAM), protein kinase B (PKB), and phospholipase C (PLC) activities. mdpi.com Quercetin aglycone can act as a bioactive compound by scavenging reactive oxygen species (ROS) and binding to specific proteins like oxidative enzymes and transcriptional factors in signal transduction pathways. nih.gov

Polyether Aglycones: Aglycone polyethers, such as those derived from nanchangmycin, have demonstrated apoptotic and antiproliferative activities against cancer stem cells. Their mechanisms involve inhibiting the Wnt/β-catenin pathway, activating apoptosis and autophagy, increasing intracellular calcium levels, and affecting mitochondrial function by increasing permeability for H+ and K+ and enhancing ROS levels, leading to the release of cytochrome c and apoptosis-inducing factor. nih.govnih.gov

Other Aglycones: Oleuropein aglycone (OLE) induces autophagy via the AMPK/mTOR signaling pathway, a process linked to its beneficial properties in various pathologies. nih.govmdpi.com Triterpenoid (B12794562) aglycones like oleanolic acid and ursolic acid exhibit a wide range of biological activities, including antitumor and antiviral properties, and their structural modifications are explored to enhance these effects. nih.govrsc.org

The diverse structural features of aglycones enable them to interact with specific biological targets, leading to the modulation of critical cellular processes and signaling cascades.

Interactions with Biomolecular Structures (e.g., Protein Aggregation)

Aglycones exhibit significant interactions with various biomolecular structures, notably in the context of protein aggregation, a process implicated in numerous neurodegenerative and systemic diseases. Oleuropein aglycone (OleA), the principal phenolic component of extra virgin olive oil, has been extensively studied for its ability to interfere with the aggregation of amyloidogenic proteins.

Research indicates that OleA can effectively hinder the formation of toxic oligomers and instead promote the generation of non-toxic aggregates of proteins such as Tau, α-synuclein, and transthyretin (TTR) wikidata.orgamazonaws.comjinpanlab.comwikidata.org. For instance, studies on P301L-Tau, a mutant form of Tau protein associated with frontotemporal dementia, demonstrated that OleA inhibits its aggregation with an IC50 value of 1.3 mM tcmip.cn. This inhibitory effect is attributed to OleA's interaction with the N-terminal domain of α-synuclein, thereby making this region unavailable for detrimental interactions with membranes and lipids that contribute to toxic aggregate formation jinpanlab.com.

Furthermore, OleA has been shown to interact with TTR, a protein whose misfolding and dissociation into monomers are initial steps in TTR amyloidosis. OleA stabilizes the TTR tetrameric structure, preventing its dissociation and subsequent misfolding wikidata.org. Biophysical analyses suggest that OleA reduces the exposure of protein aromatic residues during the amyloidogenic process of TTR, influencing the supramolecular structure of growing aggregates wikidata.orgwikidata.org.

Receptor Binding and Enzyme Inhibition Mechanisms

Aglycones demonstrate a wide range of receptor binding and enzyme inhibition mechanisms, which are fundamental to their biological activities. The absence of a sugar moiety often enhances their ability to interact with target proteins due to increased lipophilicity and reduced steric hindrance.

Enzyme Inhibition: Flavonoid aglycones are potent inhibitors of various enzymes, including cytochrome P450 (CYP) enzymes, which play a critical role in drug metabolism and detoxification nih.govuni.lu. Studies have shown that specific flavonoid aglycones can significantly inhibit CYP activity:

Chrysin (B1683763), hesperetin, isorhamnetin, morin, and pinocembrin (B1678385) have been observed to inhibit CYP1A2 activity nih.gov.

Acacetin, pinocembrin, apigenin, chrysin, chrysin dimethylether, isorhamnetin, and tangeretin (B192479) have demonstrated inhibitory effects on CYP3A4 uni.lu. Acacetin, in particular, was noted as a highly potent inhibitor of CYP3A4, reducing enzyme activity by 95% at a concentration of 1 µM uni.lu.

The nature of inhibition can vary, including reversible or irreversible, and competitive or non-competitive mechanisms. For example, chrysin exhibits reversible, competitive inhibition of CYP1A2 nih.gov. Generally, aglycones tend to possess stronger enzyme inhibitory capabilities compared to their glycosylated counterparts, as observed in the inhibition of human neutrophil elastase nih.gov.

Receptor Binding: Aglycones can interact with various cellular receptors, influencing diverse physiological pathways. For instance, triterpenoid aglycones derived from Bacopa monnieri, such as jujubogenin (B1254797) and pseudojujubogenin (aglycones of bacosides), and their acid hydrolysis derivatives like ebelin lactone and bacogenin A1, have shown binding affinities to central nervous system (CNS) receptors, including 5-HT1A, 5-HT2A, D1, D2, and M1 receptors. These aglycones also exhibit inhibitory activity against acetylcholinesterase (AChE) core.ac.uk. Another example, ligstroside-aglycone, has been predicted to bind to estrogen, androgen, thyroid, and glucocorticoid receptors nih.gov.

Table 1: Examples of Aglycone Enzyme Inhibition

| Aglycone Compound | Enzyme Target | Inhibition Type/Effect | Reference |

| Acacetin | CYP3A4 | 95% inhibition at 1 µM | uni.lu |

| Chrysin | CYP1A2 | Reversible, competitive inhibition | nih.gov |

| Chrysin | CYP3A4 | Significant inhibition | uni.lu |

| Hesperetin | CYP1A2 | Inhibition | nih.gov |

| Isorhamnetin | CYP1A2, CYP3A4 | Inhibition | nih.govuni.lu |

| Morin | CYP1A2 | Inhibition | nih.gov |

| Pinocembrin | CYP1A2, CYP3A4 | Inhibition (50% for CYP3A4) | nih.govuni.lu |

| Tangeretin | CYP3A4 | Inhibition | uni.lu |

| Flavonoid Aglycones | Human Neutrophil Elastase | Stronger activity than glycosides | nih.gov |

Aglycone Reactivity and Lifetimes in Biological Systems

The reactivity and biological lifetimes of aglycones are significantly influenced by their chemical structure, particularly their lipophilicity and susceptibility to metabolic transformations. Aglycones, being generally more lipophilic than their glycosidic counterparts, tend to be more readily absorbed but also more prone to subsequent metabolism.

In biological systems, flavonoid aglycones undergo extensive phase II metabolism, including glucuronidation, sulfation, and methylation, primarily in the intestine and liver mdpi-res.comnih.gov. These conjugation reactions typically increase the compound's water solubility, facilitating its excretion and effectively reducing its biological lifetime and systemic exposure to the unconjugated form.

The stability of aglycones can vary. For instance, cyanidin (B77932) aglycone has shown a notable decrease in concentration in Caco-2 cell models over a 4-hour incubation period, potentially due to instability at neutral pH. In contrast, quercetin aglycone concentrations continued to increase under similar conditions, indicating better stability.

C-glycosides, characterized by a direct carbon-carbon (C-C) bond between the sugar and the aglycone, generally exhibit greater stability and resistance to acid, alkali, and enzymatic hydrolysis compared to O-glycosides, where the linkage is through an oxygen atom. Despite this inherent stability, C-C bonds in C-glycosides can still be cleaved by intestinal microbes, releasing the aglycone and enabling its bioactivities in vivo. This microbial hydrolysis plays a crucial role in the bioavailability and ultimate biological effects of C-glycosylated compounds.

Cellular Absorption Mechanisms of Aglycone Flavonoids

The cellular absorption of aglycone flavonoids is a critical determinant of their bioavailability and therapeutic efficacy. Compared to their corresponding glycosides, flavonoid aglycones generally exhibit higher cellular uptake and transport efficiency across biological membranes mdpi-res.com.

The primary mechanism for the absorption of aglycone flavonoids into intestinal epithelial cells is passive diffusion, facilitated by their increased lipid solubility mdpi-res.com. This contrasts with flavonoid glycosides, which often require enzymatic hydrolysis by brush-border enzymes like lactase phlorizin (B1677692) hydrolase (LPH) or cytosolic β-glucosidase (CBG) to release the more absorbable aglycone form before they can cross the intestinal barrier mdpi-res.comnih.gov.

Studies utilizing Caco-2 cell models, which mimic the human intestinal epithelium, have demonstrated that aglycones such as quercetin and cyanidin readily permeate the intestinal mucosa. While membrane transporters like sodium-dependent glucose transporter 1 (SGLT-1) and glucose transporter 2 (GLUT-2) are involved in the absorption of flavonoid glycosides, some flavonoid aglycones have been shown to inhibit SGLT1, suggesting a potential role in modulating glucose absorption mdpi-res.com. This highlights a complex interplay where aglycones not only are absorbed more efficiently but can also influence the absorption pathways of other compounds, including their glycosidic forms.

Table 2: Relative Absorption Efficiency of Flavonoid Aglycones vs. Glycosides

| Flavonoid Type | Absorption Mechanism | Relative Absorption Efficiency | Reference |

| Aglycones | Passive Diffusion | Higher | mdpi-res.com |

| Glycosides | Transporter-mediated (e.g., SGLT1, GLUT2) and/or enzymatic hydrolysis | Lower (often require deglycosylation) | mdpi-res.comnih.gov |

Advanced Methodologies for Research on Aglycone C

Chromatographic and Spectroscopic Analytical Techniques for Aglycone Characterization

The accurate characterization of Aglycone C, including its identification, quantification, and purity assessment, relies heavily on a suite of advanced chromatographic and spectroscopic methods. These techniques provide complementary information, enabling comprehensive structural elucidation and analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity AssessmentHigh-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purity assessment of this compound from complex matricesnih.govcabidigitallibrary.orgscielo.org.mxmdpi.comoup.comresearchgate.netualberta.caport.ac.uk. Reversed-phase HPLC, often utilizing C18 columns, is commonly employed due to its versatility in separating compounds of varying polaritiescabidigitallibrary.orgresearchgate.netport.ac.uk. Mobile phases typically consist of mixtures of water with organic solvents such as methanol (B129727) or acetonitrile, often acidified with modifiers like formic acid or acetic acid to optimize separation and peak shapenih.govcabidigitallibrary.orgscielo.org.mxoup.commdpi.com.

Detection of this compound in HPLC is frequently achieved using ultraviolet (UV) detectors, photodiode array detectors (DAD), or PDA detectors, which allow for the detection of compounds based on their characteristic UV-Vis absorption spectra nih.govcabidigitallibrary.orgscielo.org.mxmdpi.comoup.comualberta.caport.ac.uk. For instance, anthraquinone (B42736) aglycones like aloe-emodin, rhein, emodin, chrysophanol, and physcion (B1677767) have been successfully quantified using HPLC-DAD, with their elution typically occurring later than their more polar glycoside counterparts due to their higher lipophilicity nih.govcabidigitallibrary.orgmdpi.com. Similarly, flavonoid aglycones such as quercetin (B1663063) and kaempferol (B1673270) are routinely analyzed by HPLC-DAD for quantification and purity researchgate.netualberta.caport.ac.uk.

Table 1: Typical HPLC Parameters for Aglycone Analysis

| Parameter | Common Values/Examples | Reference |

| Stationary Phase | C18 reversed-phase column | cabidigitallibrary.orgresearchgate.netport.ac.uk |

| Mobile Phase | Methanol/Water or Acetonitrile/Water | cabidigitallibrary.orgport.ac.uk |

| Mobile Phase Additive | Formic acid (e.g., 0.15% aqueous) or Acetic acid (e.g., 2% aqueous) | cabidigitallibrary.orgoup.commdpi.com |

| Flow Rate | 0.4–1.0 mL/min | cabidigitallibrary.orgresearchgate.netmdpi.com |

| Detection | UV, DAD, PDA (e.g., at 254 nm, 325-330 nm, 370 nm) | nih.govcabidigitallibrary.orgscielo.org.mxmdpi.comoup.comresearchgate.netualberta.caport.ac.uk |

| Analyte Examples | Anthraquinone aglycones (aloe-emodin, rhein, emodin, chrysophanol, physcion), Flavonoid aglycones (quercetin, kaempferol, luteolin (B72000), apigenin) | nih.govcabidigitallibrary.orgmdpi.comoup.comresearchgate.netport.ac.uk |

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Elucidation and Fragmentation AnalysisMass Spectrometry (MS), particularly coupled with liquid chromatography (LC-MS), is indispensable for determining the molecular weight of this compound and providing profound insights into its structural features through fragmentation analysismdpi.comnih.govmdpi.commdpi.comnih.govacs.org. Electrospray Ionization (ESI) is a widely used soft ionization technique that produces protonated or deprotonated molecular ions, which are then subjected to tandem mass spectrometry (MS/MS or MS^n) for fragmentationresearchgate.netresearchgate.netmdpi.comnih.govmdpi.commdpi.comnih.govacs.orgnih.govcore.ac.uk.

The fragmentation patterns observed in MS/MS experiments are highly characteristic of the aglycone's structure. For instance, steroidal aglycones exhibit common fragmentation pathways involving the neutral loss of ester groups and hydroxyl moieties, as well as the cleavage of specific rings (e.g., ring D) researchgate.netmdpi.comacs.orgnih.gov. Flavonoid aglycones often undergo retro-Diels-Alder (RDA) fragmentation, which involves the cleavage of the C-ring, yielding diagnostic fragment ions that help elucidate substitutions on the aglycone skeleton researchgate.netnih.govmdpi.comtandfonline.com. MS^n experiments, especially with ion trap mass spectrometers, allow for multiple fragmentation steps, providing more detailed structural information, particularly useful for complex aglycones or C-glycosides where internal sugar ring cleavages can occur nih.govmdpi.comcore.ac.uk.

Table 2: Representative MS/MS Fragmentation Patterns of this compound (Examples)

| Aglycone Type | Ionization Mode | Common Fragmentation Pathways | Diagnostic Fragment Ions (Example m/z) | Reference |

| Steroidal Aglycones | ESI ([M+H]+ or [M-H]+) | Neutral loss of ester/hydroxyl groups, cleavage of ring D | m/z 361, 343, 325, 307 (Type I); m/z 363, 345, 327, 309 (Type II) | researchgate.netmdpi.comnih.gov |

| Flavonoid Aglycones | ESI ([M+H]+ or [M-H]-) | Retro-Diels-Alder (RDA) fragmentation of C-ring, neutral losses of CO, C2H2O | Dependent on substitution; m/z 153, 149 (for quercetin aglycone) | researchgate.netnih.govmdpi.comtandfonline.com |

| Phenolic C-Glycosides | ESI ([M+H]+ or [M-H]-) | Water loss followed by RDA reaction, alpha cleavage in C-C bonded sugar moieties | Dependent on structure; e.g., m/z 269, 313 (for aloesin) | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure ConfirmationNuclear Magnetic Resonance (NMR) spectroscopy, including both 1D (¹H NMR, ¹³C NMR) and 2D techniques (COSY, HMQC, HMBC), provides definitive and unambiguous structural confirmation for Aglycone Canalis.com.mynih.govacs.orgtandfonline.comutexas.edusci-hub.seajol.infoipb.ptresearchgate.netcore.ac.uknih.gov. The chemical shifts and coupling patterns observed in ¹H and ¹³C NMR spectra are highly sensitive to the chemical environment of each nucleus, allowing for the precise assignment of protons and carbons within the aglycone skeletonanalis.com.mynih.govtandfonline.comutexas.eduajol.inforesearchgate.netcore.ac.uk.

Table 3: Characteristic NMR Chemical Shifts for Flavonoid this compound-Ring Carbons (Example)

| Carbon Atom | Typical ¹³C Chemical Shift (δC, ppm) | Significance | Reference |

| C-2 | ~148 (no sugar at C-3); ~157-158 (sugar at C-3) | Indicates presence/absence and position of glycosylation at C-3 | analis.com.mynih.gov |

| C-3 | ~103-104 | Characteristic of flavonoid C-ring | analis.com.my |

| C-4 | ~182-183 (carbonyl carbon) | Carbonyl group in C-ring | analis.com.mytandfonline.com |

Solid-Phase Extraction (SPE) for Aglycone Isolation from Complex MatricesSolid-Phase Extraction (SPE) is a widely adopted sample preparation technique for the isolation, cleanup, and concentration of this compound from diverse and complex biological or plant matricesaffinisep.combcwgc.orgnih.govmdpi.comsigmaaldrich.cnspecartridge.comscience.govlcms.czthermofisher.com. SPE works on the principle of selective retention and elution of analytes based on their differential affinity for a solid sorbent material compared to interfering compounds in the sample matrixaffinisep.comspecartridge.comlcms.cz.

The SPE process typically involves four main steps:

Conditioning : The SPE cartridge, containing the sorbent, is pre-wetted with a solvent to activate the sorbent and ensure consistent performance affinisep.comspecartridge.com.

Loading : The sample containing this compound, dissolved in a compatible solvent, is passed through the conditioned sorbent. This compound and certain impurities are retained, while other unwanted components pass through affinisep.comspecartridge.com.

Washing : A wash solvent is used to remove weakly retained impurities without eluting the target this compound affinisep.comspecartridge.com.

Elution : A strong elution solvent is then used to desorb and recover the purified this compound from the sorbent affinisep.comspecartridge.com.

Common sorbent materials include C18 (reversed-phase), NH2 (normal phase), CN, and various polymer-based materials, chosen based on the polarity and chemical properties of the specific this compound and the matrix nih.govspecartridge.comresearchgate.net. SPE is a rapid, reproducible, and economical technique that significantly improves the purity of samples, making them more compatible with subsequent analytical techniques like HPLC and MS, and extending the lifetime of analytical instrumentation affinisep.com.

Table 4: Common SPE Sorbents and Their Applications for Aglycone Isolation

| Sorbent Type | Principle of Retention | Typical Applications for Aglycones | Reference |

| C18 (Reversed-Phase) | Hydrophobic interactions (retains non-polar compounds) | General extraction of moderately polar to non-polar aglycones, e.g., flavonoid aglycones | specartridge.comresearchgate.net |

| NH2 (Normal Phase) | Polar interactions (retains polar compounds) | Separation of polar aglycones from less polar interferences | researchgate.net |

| Polymer-based | Mixed-mode (hydrophobic, ion-exchange) | Broad range of aglycones, often provides high selectivity and recovery | nih.govspecartridge.com |

Spectrophotometric Methods for Real-Time Aglycone Reaction MonitoringSpectrophotometric methods, particularly UV-Vis spectroscopy, are valuable tools for the real-time monitoring of reactions involving this compound, especially when the compound possesses a chromophoremdpi.comscience.govnih.govgijhsr.comresearchgate.netmdpi.com. Many aglycones, such as flavonoid and anthraquinone aglycones, exhibit strong absorption in the UV and visible regions of the electromagnetic spectrum due to their conjugated double bond systemsmdpi.comnih.govgijhsr.comresearchgate.netmdpi.com.

Changes in the absorbance at specific wavelengths can be directly correlated with the concentration of this compound or its precursors/products, allowing for the real-time tracking of chemical reactions. For instance, the hydrolysis of glycosides to release their aglycones can be monitored spectrophotometrically by observing the appearance or disappearance of characteristic absorption peaks nih.gov. A novel spectrophotometric method has been developed to screen α-L-rhamnosidase activity on rutin (B1680289) by monitoring the absorption values of the reaction mixture at 320 nm and 400 nm in alkaline pH, based on the spectral differences between rutin and its aglycone quercetin nih.gov. This approach is particularly useful for high-throughput screening of enzymatic reactions or stability studies.

Table 5: Typical UV-Vis Absorption Characteristics for this compound (Examples)

| Aglycone Type | Characteristic UV-Vis Absorption (λmax, nm) | Application/Significance | Reference |

| Flavonoid Aglycones (e.g., Quercetin) | ~320 nm (in alkaline pH 10.0); ~400 nm (low absorption) | Monitoring enzymatic hydrolysis from glycosides; characteristic peak for aglycone | nih.gov |

| Anthraquinone Aglycones | ~254 nm, ~445 nm (HPTLC detection) | Quantification and purity assessment | cabidigitallibrary.org |

| General Aglycones with Chromophores | ~230-400 nm (UV range) | General detection and quantification; reaction monitoring | mdpi.com |

Computational and In Silico Approaches in this compound Research

Computational and in silico approaches have become indispensable tools in modern research on this compound, complementing experimental methodologies by providing predictive insights, optimizing experimental conditions, and elucidating molecular mechanisms nih.govmdpi.commdpi.comresearchgate.netdntb.gov.uanih.govfrontiersin.org. These methods leverage advanced algorithms and increasing computational power to analyze and predict the behavior and properties of this compound.

Key computational methodologies applied to this compound research include:

Molecular Docking : This technique predicts the preferred orientation of this compound when bound to another molecule, such as a protein receptor or enzyme, and estimates the binding affinity mdpi.comresearchgate.netnih.govfrontiersin.org. For aglycones, molecular docking can help understand their potential biological interactions and predict their mechanism of action, especially for novel or less-studied compounds.

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of this compound and its interactions with solvents or biological targets over time mdpi.comresearchgate.netfrontiersin.org. This can reveal conformational changes, stability, and binding kinetics that static docking studies cannot capture.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish mathematical relationships between the chemical structure of this compound and its observed biological or physicochemical properties mdpi.comresearchgate.netnih.gov. By developing QSAR models for a series of aglycones, researchers can predict the properties of new or untested this compound derivatives, guiding synthesis and further experimental work.

Chromatographic Modeling and Design of Experiment (DOE) Software : These tools are used to optimize separation methods for this compound, particularly in HPLC and UHPLC nih.govmdpi.com. For example, 3D chromatographic modeling software can simulate the effects of temperature, solvent composition, and gradient time on the separation of aglycones, allowing for rational method development and optimization without extensive experimental trials nih.govmdpi.com. This approach has been successfully applied to optimize UHPLC methods for anthraquinone aglycones, ensuring robust and efficient separation nih.govmdpi.com.

ADME/Tox Prediction (In Silico Pharmacokinetics) : While outside the scope of this article's strict content exclusions (dosage/administration, safety/adverse effects), it is worth noting that computational models are widely used to predict absorption, distribution, metabolism, excretion, and toxicity profiles of compounds like this compound, which are crucial for drug discovery and development mdpi.comresearchgate.netnih.gov.

These in silico approaches significantly accelerate the research process by reducing the need for extensive experimental work, enabling the screening of large chemical libraries, and providing a deeper understanding of the molecular basis of this compound's characteristics.

Table 6: Key Computational Approaches and Their Applications in this compound Research

| Computational Approach | Primary Application in this compound Research | Benefit | Reference |

| Molecular Docking | Predicting binding modes and affinities with biological targets | Elucidating potential biological activities and mechanisms of action | mdpi.comresearchgate.netnih.govfrontiersin.org |

| Molecular Dynamics Simulations | Studying dynamic interactions and stability of this compound-target complexes | Understanding conformational changes and binding kinetics | mdpi.comresearchgate.netfrontiersin.org |

| QSAR Modeling | Predicting physicochemical and biological properties based on structure | Guiding the design and synthesis of new this compound derivatives | mdpi.comresearchgate.netnih.gov |

| Chromatographic Modeling (e.g., DryLab) | Optimizing HPLC/UHPLC separation methods for this compound | Reducing experimental time, improving method robustness and efficiency | nih.govmdpi.com |

Future Directions and Emerging Research Areas for Aglycone C

Discovery and Characterization of Novel Aglycone C Structures from Diverse Biological Sources

The ongoing quest for novel this compound structures from unexplored biological niches remains a cornerstone of natural product discovery. Researchers are increasingly turning to diverse and often extreme environments, such as marine organisms, unusual microorganisms (e.g., Streptomyces species), and endemic plants, which serve as promising sources for chemically unique and biologically active compounds researchgate.netresearcher.lifepnas.org.

Advanced analytical techniques are pivotal in this discovery process. High-resolution mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy (including 1D and 2D NMR, and Heteronuclear Multiple Bond Correlation (HMBC) experiments), and single-crystal X-ray diffraction are routinely employed for the comprehensive elucidation of complex aglycone structures, including their stereochemical configurations and intricate acylation patterns nih.govresearchgate.netresearcher.life. For instance, studies have reported the isolation and characterization of novel 23-spirocholestane derivatives and pentacyclic triterpenoid (B12794562) saponins (B1172615) with distinct aglycone moieties from plants like Ypsilandra thibetica and Aster tripolium researcher.life. The efficiency of discovering fundamentally new chemical diversity is enhanced by exploring novel sources and innovative discovery methods pnas.org.

Table 1: Examples of Biological Sources and Analytical Techniques for Novel Aglycone Discovery

| Biological Source | Type of Aglycone (Example) | Key Analytical Techniques Used | Reference |

| Ypsilandra thibetica | 23-spirocholestane derivatives | MS, 1D and 2D NMR spectroscopy, single-crystal X-ray diffraction, chemical methods | researcher.life |

| Aster tripolium | Pentacyclic triterpenoid saponins | 1D and 2D NMR spectroscopy, mass spectrometry | researcher.life |

| Streptomyces spp. | Diverse polyketides (e.g., angucyclines) | Genomics, various DNA cloning and assembly methods for biosynthetic gene clusters | researchgate.net |

| Olea europaea | Ligstroside-aglycone | Spectroscopic data, PubChem cross-links | mdpi.com |

Development of Highly Efficient and Sustainable Synthetic and Biosynthetic Strategies

Developing efficient and sustainable methods for producing this compound is crucial, especially for compounds found in low natural abundance. Research in this area spans both chemical synthesis and enzymatic/microbial biosynthesis.

Chemical Synthesis: Advances in chemosynthesis include total synthesis and semi-synthesis approaches. For instance, the synthesis of flavonoid glycosides, which involves aglycones, utilizes methods like the Koening-Knorr method, phase transfer catalysis, and glycosyl trichloroacetimidate (B1259523) for O-glucosides, and O→C rearrangement for C-glycosides sioc-journal.cn. Efforts are also directed towards improving the efficiency and selectivity of glycosylation reactions, including understanding reaction mechanisms and quantifying the reactivity of different aglycone moieties rsc.org.

Biosynthesis: Enzymatic and microbial biosynthesis offer sustainable alternatives. Glycosyltransferases and glycosynthases are increasingly employed for enzyme-catalyzed synthesis of glycosides, allowing for the controlled attachment of sugar moieties to aglycones sioc-journal.cn. Metabolic engineering and synthetic biology approaches are being explored to enhance the production of aglycones and their glycosides in host organisms like Escherichia coli and Saccharomyces cerevisiae nih.gov. For example, studies have shown that engineering strains can significantly improve the conversion rate of precursors into aglycones, and microorganisms can be modified to convert steroidal saponins, increasing their diversity mdpi.com. Human glycosyltransferases are also being applied for the efficient synthesis of structurally diverse glycopeptides at a milligram scale nih.gov.

Comprehensive Elucidation of Intricate Molecular Mechanisms and Pathways Mediated by this compound

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is fundamental for its therapeutic application. Research focuses on identifying specific molecular targets, dissecting signaling pathways, and clarifying the interplay between aglycones and cellular processes.